physicochemical properties of (2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enamide
physicochemical properties of (2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enamide
An In-Depth Technical Guide to the Physicochemical Properties of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide
Introduction
In the landscape of contemporary drug discovery and development, the meticulous characterization of novel chemical entities is paramount. The compound (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide represents a unique molecular architecture, integrating a dichlorinated pyridine core with an α,β-unsaturated amide moiety. Such structures are of significant interest to medicinal chemists due to their potential for diverse biological activities. This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of this target compound. Given that this is a specialized and likely non-commercially available molecule, this document emphasizes not only the theoretical underpinnings of its properties but also the practical, validated experimental protocols required for their determination. This approach ensures a self-validating system of analysis, critical for regulatory submissions and further research.
Plausible Synthesis of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide
The synthesis of α,β-unsaturated amides from aryl halides is a well-established transformation in organic chemistry. Among the various methods, the Heck-Mizoroki reaction stands out for its efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed cross-coupling reaction provides a direct and reliable route to form the carbon-carbon bond between the pyridine ring and the prop-2-enamide backbone.[1][2][3]
A plausible synthetic approach would involve the reaction of a suitable 2,6-dichloropyridine derivative, such as 3-bromo-2,6-dichloropyridine or 2,6-dichloro-3-iodopyridine, with acrylamide in the presence of a palladium catalyst and a base.
Caption: Conceptual workflow for the synthesis via a Heck-Mizoroki reaction.
Experimental Determination of Physicochemical Properties
The following sections detail the standard, validated protocols for determining the key physicochemical properties of a newly synthesized compound like (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide.
Solubility Profile
Scientific Rationale: Solubility is a critical parameter that influences a compound's bioavailability and formulation development. It is governed by the principle of "like dissolves like," where the polarity of the solute and solvent dictates the extent of dissolution.[4] A comprehensive solubility profile is determined by testing the compound in a range of solvents with varying polarities and pH.
Experimental Protocol:
-
Preparation: Prepare a set of labeled test tubes, each containing approximately 25 mg of the compound.[5]
-
Solvent Addition: To each tube, add 0.75 mL of the respective solvent (e.g., water, 5% HCl, 5% NaOH, 5% NaHCO3, and an organic solvent like diethyl ether or ethanol) in portions.[5]
-
Mixing: Vigorously shake each test tube after the addition of each solvent portion.[5]
-
Observation: Observe and record whether the compound dissolves completely, partially, or remains insoluble.[6]
-
Heating: For solvents in which the compound is insoluble at room temperature, gently heat the mixture in a water bath to observe any temperature-dependent solubility changes.[6]
-
Classification: Based on the observations, classify the compound's solubility. Solubility in aqueous acid or base suggests the presence of basic or acidic functional groups, respectively.[7]
Caption: Workflow for determining the solubility of the target compound.
Melting Point Determination
Scientific Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.[8]
Experimental Protocol:
-
Sample Preparation: Finely powder a small amount of the dry crystalline compound.[9]
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[10]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[8][11]
-
Rapid Initial Measurement: Heat the sample rapidly to determine an approximate melting point range. This saves time in subsequent, more precise measurements.[8]
-
Precise Measurement: Using a fresh sample, heat the apparatus to a temperature about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[11]
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Replicates: Repeat the precise measurement with a fresh sample to ensure consistency.[11]
Caption: Workflow for melting point determination using the capillary method.
Acid Dissociation Constant (pKa)
Scientific Rationale: The pKa is a measure of the acidity or basicity of a compound. It is a critical parameter in drug development as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties by determining its ionization state at a given pH.[12] Potentiometric titration is a highly precise method for determining pKa values.[13]
Experimental Protocol (Potentiometric Titration):
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, often a mixture of water and an organic co-solvent for compounds with low aqueous solubility.[14]
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH), depending on the nature of the compound. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[13] For more complex cases, derivative plots can be used to accurately determine the equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Octanol-Water Partition Coefficient (LogP)
Scientific Rationale: The LogP value is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[15] It is defined as the logarithm of the ratio of the compound's concentration in octanol to its concentration in water at equilibrium.[16] The shake-flask method is the traditional and most reliable method for its determination.[15]
Experimental Protocol (Shake-Flask Method):
-
Phase Preparation: Prepare a mixture of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) and allow the phases to mutually saturate for 24 hours.[17]
-
Sample Addition: Dissolve a known amount of the compound in one of the phases.
-
Partitioning: Combine the two phases in a separatory funnel and shake vigorously to allow the compound to partition between the two layers until equilibrium is reached.[17]
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[17]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[16]
Caption: Workflow for LogP determination using the shake-flask method.
Predicted Physicochemical Properties
In the absence of experimental data for (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide, the following properties have been estimated based on the analysis of structurally similar compounds and computational models. These values should be considered as provisional and require experimental verification.
| Property | Predicted Value | Rationale/Comments |
| Molecular Formula | C₈H₆Cl₂N₂O | Based on chemical structure. |
| Molecular Weight | 217.06 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar organic compounds. |
| Melting Point | 160-180 °C | Estimated based on the melting point of related aromatic amides and the presence of polar functional groups and chlorine atoms which can increase intermolecular forces. For example, 3-Amino-N-pyridin-3-ylbenzamide has a predicted melting point of 169 °C.[18] |
| Water Solubility | Low | The presence of two chlorine atoms and the aromatic pyridine ring significantly increases the lipophilicity, likely leading to poor water solubility. Structurally similar compounds like 3-Amino-N-pyridin-3-ylbenzamide have a predicted low water solubility.[18] |
| pKa (Basic) | 2.5 - 3.5 | The pyridine nitrogen is basic, but its basicity is significantly reduced by the electron-withdrawing effects of the two chlorine atoms. |
| pKa (Acidic) | ~17 | The N-H proton of the amide is very weakly acidic. |
| LogP | 2.0 - 3.0 | The dichlorinated pyridine ring contributes significantly to the lipophilicity. This is a qualitative estimate based on the contributions of the structural fragments. |
References
- Melting point determination. [Link: https://www.ch.imperial.ac.uk/rzepa/blog/?p=4314]
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). [Link: https://lifechemicals.com/blog/in-silico-and-in-vitro-methods-for-solubility-assessment]
- Melting Point of Organic Materials. (2026, February 12). [Link: https://sadralab.
- Experiment 1. Solubility of Organic Compounds | PDF. Scribd. [Link: https://www.scribd.com/document/440537330/Experiment-1-Solubility-of-Organic-Compounds]
- Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. [Link: https://byjus.com/chemistry/determination-of-melting-point-of-an-organic-compound/]
- Rapid Method for Estimating Log P for Organic Chemicals. (n.d.). epa nepis. [Link: https://nepis.epa.gov/Exe/ZyNET.exe/9101AZ3N.TXT?ZyActionD=ZyDocument&Client=EPA&Index=1976+Thru+1980&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5Czyfiles%5CIndex%20Data%5C76thru80%5CTxt%5C00000021%5C9101AZ3N.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=hpfr&DefSeekPage=x1&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x1]
- Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link: https://encyclopedia.pub/entry/28167]
- Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods (RSC Publishing). [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ay/d1ay01246k]
- Melting point determination. SSERC. [Link: https://www.sserc.org.
- 8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. [Link: https://chem.libretexts.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link: https://www.deanza.edu/chemistry/pdf/12B/Exp_5_Unknown.pdf]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link: https://www.deanza.edu/chemistry/pdf/12A/Exp_1_Solubility.pdf]
- Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023, October 16). The University of East Anglia. [Link: https://ueaeprints.uea.ac.uk/id/eprint/93809/1/ACS_Omega_accepted_manuscript.pdf]
- experiment (1) determination of melting points. (2021, September 19). [Link: https://uomustansiriyah.edu.iq/media/lectures/5/5_2021_09_19!08_31_17_PM.pdf]
- An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link: https://www.acdlabs.com/download/app/pka/pka.pdf]
- Synthesis of α,β-Unsaturated Amide via Phosphonium Ylide. (2009, April 15). Taylor & Francis. [Link: https://www.tandfonline.com/doi/abs/10.1080/00397910902802013]
- Development of Methods for the Determination of pKa Values. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2659324/]
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-120-App-A.pdf]
- 3-(Pyridin-3-yl)propan-1-amine. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/13557523]
- Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link: https://www.organic-chemistry.
- Wittig reaction. Wikipedia. [Link: https://en.wikipedia.org/wiki/Wittig_reaction]
- High throughput HPLC method for determining Log P values. (n.d.). Google Patents. [Link: https://patents.google.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link: https://www.agilent.
- Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link: https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/]
- Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific. [Link: https://www.thermofisher.
- Heck Reaction. Alfa Chemistry. [Link: https://www.alfa-chemistry.com/heck-reaction.html]
- Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023, February 18). PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9963778/]
- 3-(Pyridin-3-yl)propanal. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/11105412]
- Heck reaction. Wikipedia. [Link: https://en.wikipedia.org/wiki/Heck_reaction]
- Heck Reaction. Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010, January 28). MDPI. [Link: https://www.mdpi.com/1420-3049/15/2/529]
- The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. (2006, August 10). ResearchGate. [Link: https://www.researchgate.net/publication/231123281_The_Heck-Mizoroki_cross-coupling_reaction_a_mechanistic_perspective]
- 3-Amino-N-pyridin-3-ylbenzamide Properties. EPA. [Link: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID20477735#properties]
- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link: https://www.mdpi.com/1422-8599/2022/4/110]
- Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential. (2025, November 3). Preprints.org. [Link: https://www.preprints.org/manuscript/202211.0084/v1]
- (2E)-1-(Pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254921/]
- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 13). Frontiers. [Link: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2023.1118933/full]
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 18). PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9344445/]
- Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link: https://link.springer.com/article/10.1007/s44371-024-00147-6]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 4. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. byjus.com [byjus.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. karlancer.com [karlancer.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. agilent.com [agilent.com]
- 18. CompTox Chemicals Dashboard [comptox.epa.gov]
